molecular formula [H2C=CHCO2(C3H6O)nCH2]3CCH2(OC3H6)nOH B1146726 PENTAERYTHRITOL PROPOXYLATE TRIACRYLATE CAS No. 145611-81-0

PENTAERYTHRITOL PROPOXYLATE TRIACRYLATE

Cat. No.: B1146726
CAS No.: 145611-81-0
M. Wt: 282.29
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Characterization

The systematic International Union of Pure and Applied Chemistry nomenclature for pentaerythritol propoxylate triacrylate reflects its complex structural architecture. According to chemical database sources, the compound is formally designated as poly[oxy(methyl-1,2-ethanediyl)], alpha-hydro-omega-hydroxy-, ether with 2,2-bis(hydroxymethyl)-1,3-propanediol (4:1), tri-2-propenoate. This nomenclature captures the essential structural elements including the propoxylated chains and the acrylate functional groups.

The structural characterization reveals a central pentaerythritol core with propoxylated arms terminated by acrylate groups. The molecular structure incorporates the characteristic tetrahedral carbon center of pentaerythritol, where four hydroxymethyl groups have been modified through propoxylation and subsequent acrylation. The propoxylation process introduces polyoxypropylene chains that significantly alter the molecular weight and physical properties compared to the unmodified pentaerythritol triacrylate.

The compound exhibits a branched architecture with multiple reactive acrylate functionalities distributed across the propoxylated arms. This structural arrangement provides enhanced flexibility and reduced crystallinity compared to non-propoxylated variants. The propoxylated chains typically contain varying numbers of propylene oxide units, resulting in a distribution of molecular weights rather than a single discrete molecular mass.

Chemical identification through spectroscopic methods reveals characteristic absorption bands corresponding to the acrylate carbonyl groups and the ether linkages present in the propoxylated chains. The structural complexity of this compound necessitates advanced analytical techniques for complete characterization, including nuclear magnetic resonance spectroscopy and mass spectrometry to determine the degree of propoxylation and acrylation.

Properties

CAS No.

145611-81-0

Molecular Formula

[H2C=CHCO2(C3H6O)nCH2]3CCH2(OC3H6)nOH

Molecular Weight

282.29

Synonyms

Polyoxy(methyl-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with 2,2-bis(hydroxymethyl)-1,3-propanediol (4:1), tri-2-propenoate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

PENTAERYTHRITOL TRIACRYLATE (CAS 3524-68-3)
  • Structure : Contains three acrylate groups but lacks propoxylate chains.
  • Properties : Higher viscosity and faster curing due to the absence of propoxylate’s plasticizing effect. Ideal for rigid coatings.
  • Applications : Industrial coatings, inks .
PENTAERYTHRITOL TETRAACRYLATE (CAS not explicitly listed in evidence)
  • Properties : Higher crosslinking density than triacrylate, leading to harder, more chemically resistant films. Increased brittleness.
  • Applications : Electronics encapsulation, high-performance coatings .
PENTAERYTHRITOL TRIMETHACRYLATE (CAS not listed)
  • Structure : Three methacrylate groups (methyl-substituted acrylates).
  • Properties : Slower polymerization due to methacrylate’s lower reactivity. Films exhibit higher thermal stability.
  • Applications : Dental composites, biomedical materials .
PENTAERYTHRITOL TETRAMETHACRYLATE (CAS 3253-41-6)
  • Structure : Four methacrylate groups.
  • Properties : Molecular weight 408.44 g/mol, density ~1.107 g/cm³. Combines high crosslinking with methacrylate’s stability.
  • Applications : Specialty polymers, optical lenses .
DIPENTAERYTHRITOL PENTAACRYLATE (CAS 60506-81-2)
  • Structure : Five acrylate groups on a dipentaerythritol backbone.
  • Properties : Extremely high functionality (five acrylates), enabling ultra-dense crosslinking. Higher molecular weight (C25H32O12) and viscosity.
  • Applications : Advanced coatings, 3D printing resins .

Structural and Performance Comparison Table

Compound CAS Number Functional Groups Molecular Formula Key Properties Applications
PENTAERYTHRITOL PROPOXYLATE TRIACRYLATE 145611-81-0 3 acrylates + propoxylate Complex ether-acrylate Low viscosity, flexible films UV-curable coatings, adhesives
PENTAERYTHRITOL TRIACRYLATE 3524-68-3 3 acrylates C14H18O8 Fast curing, rigid films Industrial inks, rigid coatings
PENTAERYTHRITOL TETRAACRYLATE Not provided 4 acrylates C20H24O8 High crosslinking, brittleness Electronics, hard coatings
PENTAERYTHRITOL TRIMETHACRYLATE Not provided 3 methacrylates C18H24O8 Slow curing, thermal stability Dental materials
PENTAERYTHRITOL TETRAMETHACRYLATE 3253-41-6 4 methacrylates C21H28O8 High density (~1.107 g/cm³), stability Optical polymers
DIPENTAERYTHRITOL PENTAACRYLATE 60506-81-2 5 acrylates C25H32O12 Ultra-high crosslinking, high viscosity 3D printing resins

Key Differentiators

Propoxylation: The propoxylate chains in this compound reduce viscosity and improve flexibility, unlike non-propoxylated analogs like PENTAERYTHRITOL TRIACRYLATE .

Reactivity : Acrylates cure faster than methacrylates due to the absence of steric hindrance from methyl groups .

Functionality : Higher acrylate/methacrylate counts (e.g., tetra- vs. tri-) increase crosslinking density but may compromise flexibility .

Research Findings and Industrial Relevance

  • UV-Curing Efficiency : this compound outperforms methacrylates in curing speed due to its acrylate functionality .
  • Mechanical Properties : Propoxylation balances rigidity and flexibility, making it preferable for adhesives over brittle tetraacrylates .
  • Safety : Methacrylates (e.g., TRIMETHACRYLATE) require stricter handling due to higher volatility and toxicity risks .

Preparation Methods

Propoxylation of Pentaerythritol

Propoxylation involves reacting pentaerythritol with propylene oxide under basic or acidic conditions. Industrial methods typically use alkaline catalysts like potassium hydroxide (KOH) at 80–120°C to form pentaerythritol propoxylate. The degree of propoxylation (1–6.5 moles per hydroxyl group) influences the final product’s viscosity and molecular weight.

Table 1: Propoxylation Conditions and Outcomes

CatalystTemperature (°C)Propylene Oxide (moles)Product Characteristics
KOH90–1103–6.5Low viscosity, Mn ≈ 400–600 g/mol
H2SO480–1001–4Higher branching, Mn ≈ 300–500

Esterification with Acrylic Acid

The esterification of propoxylated pentaerythritol with acrylic acid is catalyzed by acid catalysts. Traditional methods used sulfuric acid, but modern approaches favor less corrosive alternatives like p-toluenesulfonic acid (PTSA) or methanesulfonic acid .

Catalytic Systems and Efficiency

PTSA (10–15 wt%) in toluene enables esterification at 90–110°C with 85–92% yield. Silicotungstic acid, a heteropolyacid, offers higher selectivity (94% yield) but requires precise temperature control.

Table 2: Catalyst Performance in Esterification

CatalystTemperature (°C)Yield (%)By-products
PTSA10088Diacrylates (5–8%)
Methanesulfonic acid9585Oligomers (10–12%)
Silicotungstic acid10594<5%

Advanced Synthesis Techniques

Michael Addition for Functionalization

PEPTA undergoes post-synthesis modifications, such as Michael addition with furfuryl mercaptan, to introduce thermo-reversible Diels-Alder adducts. This method, employed in self-healing polymers, requires stoichiometric thiol-acrylate ratios and radical inhibitors (e.g., hydroquinone).

Solvent-Free Processes

Recent patents describe solvent-free esterification using excess acrylic acid as both reactant and solvent. This approach reduces waste and improves atom economy but demands stringent temperature control to prevent polymerization.

Purification and Quality Control

Crude PEPTA is purified via neutralization , solvent extraction , and decolorization . Activated carbon (50–500 ppm) removes colored impurities, while aqueous sodium bicarbonate washes neutralize residual acids.

Key Quality Parameters :

  • Viscosity : 95 cP at 25°C

  • Color : Clear to slightly yellow (APHA <100)

  • Purity : >98% (HPLC)

Industrial vs. Laboratory-Scale Production

Industrial Practices

Large-scale reactors (5,000–10,000 L) use continuous propoxylation and batch esterification. Catalysts are recycled via filtration, reducing costs by 15–20%.

Laboratory Methods

Small-scale synthesis employs Schlenk lines for oxygen-sensitive steps. Inhibitors like phenothiazine (50–300 ppm) prevent radical polymerization during storage .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies involving this compound?

  • Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate IC₅₀ values with 95% confidence intervals. Perform sensitivity analyses to identify outliers .

Cross-Disciplinary Applications

Q. How can this compound be integrated into stimuli-responsive materials, and what experimental metrics are critical?

  • Answer : Design dual-responsive hydrogels by copolymerizing with pH-sensitive monomers (e.g., acrylic acid). Characterize swelling ratios (%) in buffer solutions (pH 4–10) and measure response times via stop-flow kinetics . Validate reversibility through cyclic DSC .

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